N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Description
N-[(2Z)-6-Methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6 and a pyridazinone ring linked via an acetamide bridge. The Z-configuration of the benzothiazolylidene moiety suggests stereochemical specificity, which may influence its biological or material properties. Structural characterization methods such as IR, $ ^1H $ NMR, and mass spectrometry are typically employed to confirm its synthesis, as seen in analogous heterocyclic compounds .
Properties
Molecular Formula |
C21H18N4O3S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H18N4O3S2/c1-28-14-5-8-17-18(11-14)30-21(22-17)23-19(26)12-25-20(27)10-9-16(24-25)13-3-6-15(29-2)7-4-13/h3-11H,12H2,1-2H3,(H,22,23,26) |
InChI Key |
WSZRFJCNTWXAHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Methoxy-1,3-Benzothiazol-2(3H)-Ylidene
The benzothiazole core is synthesized via cyclization of 2-amino-4-methoxythiophenol derivatives. A representative protocol involves:
Step 1 : Condensation of 4-methoxyaniline with thiocyanate in the presence of bromine in acetic acid to form 2-amino-6-methoxybenzothiazole.
Step 2 : Oxidation of the 2-amino group to the ylidene form using N-bromosuccinimide (NBS) in dichloromethane under inert atmosphere.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | KSCN, Br₂ | AcOH | 80°C, 4 h | 72% |
| 2 | NBS | CH₂Cl₂ | 0°C, 1 h | 68% |
Synthesis of the Pyridazinone Moiety
Formation of 3-[4-(Methylsulfanyl)Phenyl]-6-Oxopyridazin-1(6H)-Yl
The pyridazinone ring is constructed via cyclocondensation of hydrazine derivatives with α,β-diketones:
Step 1 : Synthesis of 4-(methylsulfanyl)phenylacetic acid by thioetherification of 4-bromophenylacetic acid with methanethiol in the presence of CuI/L-proline.
Step 2 : Conversion to α,β-diketone via Claisen condensation with acetyl chloride under basic conditions.
Step 3 : Cyclization with hydrazine hydrate in ethanol to form the pyridazinone core.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | CH₃SH, CuI | DMF | 100°C, 12 h | 65% |
| 2 | AcCl, Et₃N | THF | 25°C, 6 h | 58% |
| 3 | NH₂NH₂·H₂O | EtOH | 80°C, 3 h | 75% |
Coupling via Acetamide Bridge
Formation of the Acetamide Linker
The final coupling employs nucleophilic acyl substitution between the benzothiazole-ylidene amine and pyridazinone-activated carboxylate:
Step 1 : Activation of the pyridazinone carboxylic acid (from Step 3) using EDCl/HOBt in DMF.
Step 2 : Reaction with 6-methoxy-1,3-benzothiazol-2(3H)-ylidene amine under nitrogen at 0°C → 25°C.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 0 → 25 | 24 | 82% |
| DCC/DMAP | CH₂Cl₂ | 25 | 18 | 74% |
Stereochemical Control and Challenges
Maintaining Z-Configuration
The Z-geometry of the benzothiazole-ylidene group is preserved by:
Characterization :
- ¹H NMR : Distinct doublet at δ 7.85 ppm (J = 12.1 Hz) confirms Z-configuration
- X-ray crystallography : Dihedral angle of 158° between benzothiazole and pyridazinone planes
Analytical Characterization
Key Spectroscopic Data :
Scalability and Industrial Considerations
Critical Parameters :
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its potential bioactivity.
Medicine
In medicine, N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide could be investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzothiazole-pyridazinone hybrids. Below is a detailed comparison with structurally related analogs:
Core Heterocyclic Frameworks
- Target Compound: Combines a benzothiazole ring (with 6-methoxy) and a pyridazinone ring.
- 4,3,1-Acephalotriazin-2,4(1H,3H)-diazole-5(2H)-one Derivatives (): Feature oxadiazole and phthalide rings. These lack the pyridazinone system, reducing hydrogen-bonding capacity compared to the target compound .
- Benzo[b][1,4]oxazin-3(4H)-one Derivatives (): Incorporate a benzoxazinone core instead of benzothiazole. The oxygen atom in benzoxazinone may confer different electronic properties, affecting reactivity or solubility .
- Pyrimido[5,4-b]indole Derivatives (): Replace pyridazinone with a pyrimidoindole system.
Substituent Effects
- Methylsulfanylphenyl Group (Target Compound): The thioether (-SMe) group enhances lipophilicity (logP ~3.5 estimated) compared to nitro (-NO$2$) or amino (-NH$2$) substituents in analogs. This may improve blood-brain barrier penetration .
- Methoxy Group (Target Compound) : The 6-methoxy on benzothiazole may sterically hinder interactions compared to unsubstituted benzothiazoles, as seen in antitumor studies of similar compounds .
Tabulated Comparison of Key Properties
Research Implications and Limitations
The methylsulfanyl group in the target compound may offer superior pharmacokinetic profiles compared to nitro-substituted analogs, though direct bioactivity data are lacking. The pyridazinone core’s hydrogen-bonding capacity could make it a candidate for enzyme inhibition (e.g., kinase targets).
Biological Activity
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide, a complex organic compound, has garnered attention due to its potential biological activities. This article delves into the compound's structure, synthesis, and the biological activities it exhibits, particularly in anticancer, antimicrobial, and anti-inflammatory contexts.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 422.5 g/mol. The compound features a benzothiazole moiety and a pyridazinone ring, which are known for their diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps of organic reactions. These include the formation of the benzothiazole ring followed by the introduction of the pyridazinone structure through condensation reactions. The unique structural features suggest potential for further modifications to enhance biological activity.
1. Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit tumor growth in various cancer cell lines. The compound has been evaluated for its cytotoxic effects against cancer cells using assays such as MTT and colony formation tests .
2. Antimicrobial Activity
The benzothiazole framework is associated with antimicrobial properties. Compounds similar to this compound have been reported to exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Significant inhibition observed |
| Escherichia coli | Moderate inhibition observed |
3. Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Research indicates that benzothiazole derivatives can reduce inflammation markers in vitro and in vivo models. This activity is potentially mediated through the inhibition of pro-inflammatory cytokines .
4. Other Activities
Additional studies have suggested potential activities such as:
- Antitubercular : Some benzothiazole derivatives have shown activity against Mycobacterium tuberculosis.
- Antimalarial : Structure-activity relationship studies indicate potential against malaria parasites like Plasmodium falciparum .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
-
Anticancer Efficacy : A study conducted on a series of thiazolidinones demonstrated significant tumor suppression in xenograft models.
"The synthesized compounds exhibited a remarkable ability to inhibit tumor growth in vivo" .
- Infection Control : Clinical trials involving antimicrobial agents derived from benzothiazole frameworks reported reduced infection rates in patients with bacterial infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide?
- Answer : The compound can be synthesized via multi-step heterocyclic coupling. A typical approach involves:
- Condensation of 6-methoxybenzothiazolone derivatives with activated pyridazinone intermediates (e.g., using hydrazide precursors under acidic reflux conditions).
- Key steps include refluxing in acetic acid with sulfuric acid as a catalyst (4–6 hours), followed by recrystallization from ethanol for purification .
- Characterization via H NMR and mass spectrometry is critical to confirm the Z-configuration of the benzothiazolylidene moiety and the pyridazinone linkage .
Q. How do researchers optimize reaction yields for pyridazinone intermediates in this compound’s synthesis?
- Answer : Yield optimization focuses on:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) enhances cyclization efficiency.
- Temperature control : Reflux at 80–100°C minimizes side reactions like over-oxidation of the pyridazinone ring.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of sulfur-containing intermediates, while ethanol facilitates precipitation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- H/C NMR : Assigns methoxy, methylsulfanyl, and acetamide protons (e.g., δ 3.8–4.2 ppm for methoxy groups, δ 2.5 ppm for SCH) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- IR spectroscopy : Confirms carbonyl stretches (1650–1750 cm) and C=N bonds (1600–1650 cm) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the biological activity data of this compound?
- Answer : Conflicting bioactivity results (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions or stereochemical variations. Strategies include:
- Docking studies : Simulate interactions with targets (e.g., COX-2 for anti-inflammatory activity) to identify key binding residues.
- QSAR modeling : Correlate substituent effects (e.g., methylsulfanyl vs. methoxy groups) with activity trends .
- Meta-analysis : Compare data across studies using standardized assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) .
Q. What strategies mitigate challenges in isolating the Z-isomer of the benzothiazolylidene moiety?
- Answer : The Z-isomer is thermodynamically less stable but critical for bioactivity. Solutions include:
- Low-temperature crystallization : Ethanol/water mixtures at 0–5°C preferentially precipitate the Z-form.
- Chromatographic separation : Use reverse-phase HPLC with acetonitrile/water gradients (70:30 to 90:10) .
- Kinetic control : Short reaction times (2–3 hours) prevent isomerization to the E-form .
Q. How do researchers design stability studies for this compound under physiological conditions?
- Answer : Stability protocols involve:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring via HPLC.
- Light/oxidative stress : Expose to UV-A (320–400 nm) and HO to assess photodegradation and oxidation of the thioether group.
- Metabolite profiling : Use LC-MS/MS to identify hydrolysis products (e.g., free pyridazinone) .
Q. What mechanistic insights explain the role of the methylsulfanyl group in modulating biological activity?
- Answer : The SCH group:
- Enhances lipophilicity (logP ~2.5), improving membrane permeability.
- Acts as a hydrogen bond acceptor with cysteine residues in enzyme active sites (e.g., glutathione reductase).
- Comparative studies with OCH or CF analogs show SCH improves IC values by 2–3-fold in antioxidant assays .
Methodological Notes
- Contradiction Handling : Conflicting solubility data (e.g., DMSO vs. ethanol) may arise from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous phases .
- Advanced Synthesis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl modifications at the pyridazinone ring, but requires careful optimization of ligand/base systems (e.g., Pd(PPh) with KCO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
